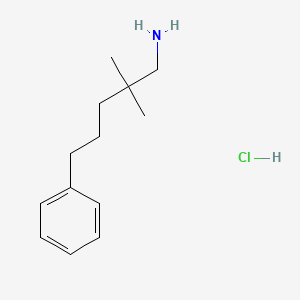
2,2-Dimethyl-5-phenylpentan-1-amine hydrochloride
Descripción general
Descripción
2,2-Dimethyl-5-phenylpentan-1-amine hydrochloride (DM-PPH) is an organic compound that has a wide range of scientific applications. It is a white crystalline powder with a melting point of 80-83°C. DM-PPH is used in a variety of research fields, including organic synthesis, biochemistry, and pharmacology.
Aplicaciones Científicas De Investigación
Synthesis and Pharmaceutical Intermediates
2,2-Dimethyl-5-phenylpentan-1-amine hydrochloride plays a significant role in the synthesis of complex molecules. For instance, it is used as an intermediate in the synthesis of licofelone, an anti-inflammatory drug. The process involves a novel synthesis method that eventually leads to the formation of 5-benzyl-3,3-dimethyl-3,4-dihydro-2H-pyrrole, an important intermediate for licofelone (Rádl et al., 2009).
Catalytic Processes
The compound has been utilized in catalytic processes, such as in one-pot syntheses. A study showed its dehydroxylation over Pd containing Amberlyst-15, leading to a product with pronounced analgesic efficiency (Wissler et al., 2007).
Chemical Reactions and Complex Formation
It is involved in various chemical reactions, such as the Sonogashira-Heck-Casser coupling reaction, where it undergoes hydrodeiodo phenylethynylation, indicating its utility in complex chemical transformations (Chou et al., 2002). Additionally, it plays a role in the formation of structurally diverse libraries of compounds, showing its versatility in chemical synthesis (Roman, 2013).
Interaction Studies
Its interaction with other compounds has been a subject of study. For example, research has been conducted on its reaction with hydroxylamine hydrochloride and phenylhydrazine, leading to the formation of specific reaction products, showcasing its reactivity and potential in synthesis (Arbuzov et al., 1970).
Supramolecular Chemistry
Studies have also focused on its role in supramolecular chemistry, particularly in the formation of binary supramolecular organic salts, which highlights its utility in the study of non-covalent interactions and crystal engineering (Jin et al., 2011).
Novel Compound Synthesis
Finally, its utility extends to the synthesis of novel compounds, such as in the development of di- and trivalent organogermanium reactive intermediates. This aspect underlines its significance in the exploration of new chemical entities and understanding their kinetics and mechanisms (Leigh et al., 2005).
Propiedades
IUPAC Name |
2,2-dimethyl-5-phenylpentan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N.ClH/c1-13(2,11-14)10-6-9-12-7-4-3-5-8-12;/h3-5,7-8H,6,9-11,14H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVGSGHKTOYUJGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCCC1=CC=CC=C1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-5-phenylpentan-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



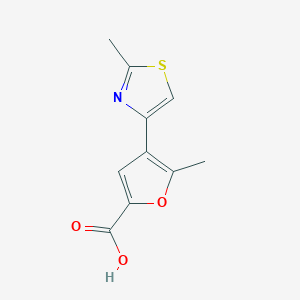
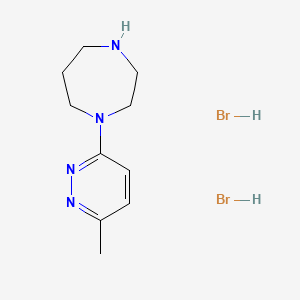
![Dimethyl({[6-(piperazin-1-yl)pyridin-3-yl]methyl})amine](/img/structure/B1422946.png)

![2-chloro-N-{1-[4-(trifluoromethoxy)phenyl]ethyl}acetamide](/img/structure/B1422948.png)
![2-chloro-N-[1-(5-methyl-1,2,4-oxadiazol-3-yl)cycloheptyl]acetamide](/img/structure/B1422949.png)
![3-[2-(Methylamino)ethyl]-2,3-dihydro-1,3-benzoxazol-2-one hydrochloride](/img/structure/B1422953.png)

![2-[3-(Trifluoromethyl)phenyl]cyclopropan-1-amine hydrochloride](/img/structure/B1422955.png)
amine](/img/structure/B1422956.png)

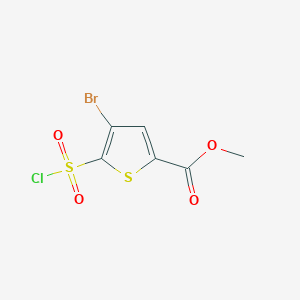
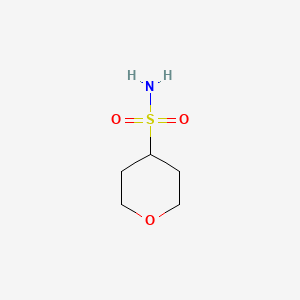
![2-{4-[(Methylamino)methyl]piperidin-1-yl}-1-phenylethan-1-ol](/img/structure/B1422962.png)